Acetyldinaline

Vue d'ensemble

Description

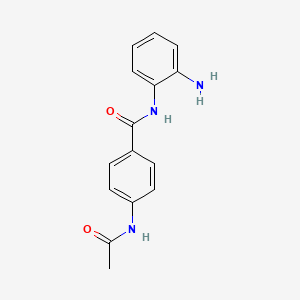

Acetyldinaline, also known as CI-994 or Tacedinaline, is an investigational small molecule . It is the acetylated derivative form of the original compound Dinaline . It has shown preclinical efficacy in vitro and in vivo against solid tumor and leukemia cell lines .

Molecular Structure Analysis

The molecular structure of Acetyldinaline consists of a chemical formula C13H13N3O . The average weight is 227.267 and the monoisotopic weight is 227.105862051 . The IUPAC name is 4-amino-N-(2-aminophenyl)benzamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of Acetyldinaline include a chemical formula of C13H13N3O . The average weight is 227.267 and the monoisotopic weight is 227.105862051 . The IUPAC name is 4-amino-N-(2-aminophenyl)benzamide .

Applications De Recherche Scientifique

Breast Cancer Treatment

In the field of breast cancer treatment, Tacedinaline has shown potential when used in combination with EHMT2 inhibition . This combination increases breast cancer cell death involving BIRC5 repression and GADD45A induction . The combination of Tacedinaline and UNC0638, a specific inhibitor of histone methyltransferase EHMT2, was able to induce more severe cell death than either agent alone .

Central Nervous System Impact

Recent evidence indicates that Tacedinaline has an impact on the central nervous system . This opens up potential applications in the treatment of neurological disorders, although more research is needed in this area .

Histone Modification

In addition to its role in epigenetic modulation, Tacedinaline also influences histone modification . It causes a decrease in histone H3 dimethylation at lysine 9, which can have significant effects on gene expression .

Non-Canonical Cell Death Mechanism

Interestingly, Tacedinaline does not significantly induce the activities of caspases 3, 8, and 9, suggesting the involvement of a non-canonical and caspase-independent cell death mechanism . This could have implications for the development of new cancer treatments.

Safety and Hazards

In preclinical studies, Acetyldinaline showed some toxicity. Treatment with single daily dose of 23.7 mg/kg or a split daily dose of 2 x 11.85 mg/kg for 2 courses, with either a 2- or 9-day interval in between, resulted in lethal toxicity in most of rats . Toxic side effects, i.e., damage to the gastro-intestinal tract and hemorrhages in the lungs, were more pronounced with full dose either in the single or the split daily dose regimen .

Mécanisme D'action

Target of Action

Tacedinaline, also known as Acetyldinaline, is primarily an inhibitor of the histone deacetylase (HDAC) class I . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

Tacedinaline interacts with its targets, the HDAC enzymes, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, which results in a more relaxed DNA structure. This relaxed structure allows for increased gene expression .

Biochemical Pathways

The inhibition of HDACs by Tacedinaline affects various biochemical pathways. One significant pathway is the NF-kB-TGM2 driven tumor inflammation pathway . This pathway is involved in the regulation of immune responses, and its activation can lead to inflammation and cancer progression .

Result of Action

The molecular and cellular effects of Tacedinaline’s action are significant. By inhibiting HDACs, Tacedinaline increases the acetylation of histones, leading to changes in gene expression . For instance, it has been shown to increase the expression of the dopamine 2 receptor (D2R) gene in the striatum of aged mice . This can lead to improved motor coordination and memory function in these mice .

Action Environment

The action, efficacy, and stability of Tacedinaline can be influenced by various environmental factors. For example, age-related histone modifications may contribute to the increased side effects of drugs, and HDAC inhibitors like Tacedinaline could reverse these effects . .

Propriétés

IUPAC Name |

4-acetamido-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-10(19)17-12-8-6-11(7-9-12)15(20)18-14-5-3-2-4-13(14)16/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZAPHZUAVEOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150095 | |

| Record name | Tacedinaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tacedinaline | |

CAS RN |

112522-64-2 | |

| Record name | Tacedinaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112522-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tacedinaline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112522642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tacedinaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tacedinaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylamino-N-(2'-aminophenyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TACEDINALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMF554N5FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

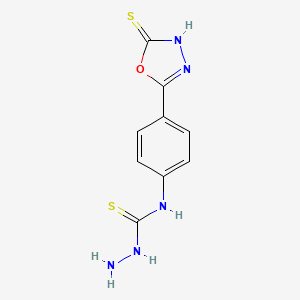

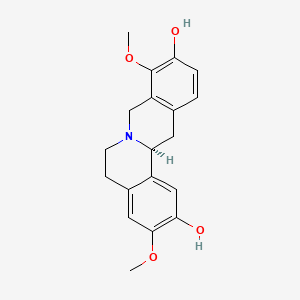

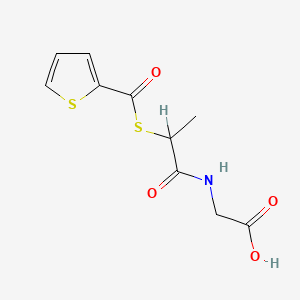

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-acetylamino-N-(2'-aminophenyl)-benzamide (Acetyldinaline)?

A1: 4-acetylamino-N-(2'-aminophenyl)-benzamide functions as a histone deacetylase (HDAC) inhibitor. [] This means it blocks the action of enzymes responsible for removing acetyl groups from histones, proteins that help package DNA. This inhibition leads to increased histone acetylation, which can alter gene expression and impact cell function. [] Notably, 4-acetylamino-N-(2'-aminophenyl)-benzamide demonstrates selective inhibition of HDAC-1 and HDAC-2 without affecting the activity of the histone acetyltransferase GCN5. []

Q2: How does 4-acetylamino-N-(2'-aminophenyl)-benzamide impact cancer cells?

A2: Research suggests that 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits potent antitumor activity against various cancer cell lines. [, ] In vitro studies show it induces cell cycle arrest at the G0/G1 phase, reduces the S phase, and triggers apoptosis in a concentration-dependent manner. [] Studies on HCT-8 colon carcinoma cells revealed that 4-acetylamino-N-(2'-aminophenyl)-benzamide induces histone H3 hyperacetylation in a time and dose-dependent way, detectable as early as 30 minutes after treatment. []

Q3: What is the significance of the Brown Norway rat acute myelocytic leukemia (BNML) model in 4-acetylamino-N-(2'-aminophenyl)-benzamide research?

A3: The BNML model serves as a relevant preclinical model for human acute myelocytic leukemia (AML). [] Studies using this model have been crucial in demonstrating the efficacy of 4-acetylamino-N-(2'-aminophenyl)-benzamide against AML cells. [, ] This model has also been instrumental in exploring resistance mechanisms and investigating the therapeutic window of 4-acetylamino-N-(2'-aminophenyl)-benzamide. []

Q4: How effective is 4-acetylamino-N-(2'-aminophenyl)-benzamide in treating minimal residual disease (MRD) in the BNML model?

A4: 4-acetylamino-N-(2'-aminophenyl)-benzamide has shown promising results in treating MRD in the BNML model. [] Following MRD induction treatment (cyclophosphamide and X-ray irradiation), rats treated with a low dose of 4-acetylamino-N-(2'-aminophenyl)-benzamide (11.85 mg/kg/day for five days) showed significant cure rates depending on the treatment start time and the number of treatment courses. [] Notably, the study highlighted that 4-acetylamino-N-(2'-aminophenyl)-benzamide did not hinder bone marrow regeneration, a crucial factor for post-transplantation recovery. []

Q5: Has resistance to 4-acetylamino-N-(2'-aminophenyl)-benzamide been observed?

A5: Yes, an 4-acetylamino-N-(2'-aminophenyl)-benzamide-resistant BNML subline (BNML/ACD-R) was developed in vivo through repeated oral administration of the drug. [] The resistant cell line displayed significantly reduced sensitivity to 4-acetylamino-N-(2'-aminophenyl)-benzamide compared to the parental line. [] This resistant subline provides a valuable tool for further investigation into the mechanisms of resistance and the exploration of strategies to overcome it.

Q6: What are the pharmacokinetic properties of 4-acetylamino-N-(2'-aminophenyl)-benzamide?

A6: 4-acetylamino-N-(2'-aminophenyl)-benzamide exhibits favorable pharmacokinetic properties. [] Studies in mice showed a plasma elimination half-life ranging from 3.4 to 9.4 hours, indicating sustained drug exposure. [] In non-human primates, intravenous administration of 4-acetylamino-N-(2'-aminophenyl)-benzamide resulted in a terminal half-life of 7.4 hours and significant penetration into the cerebrospinal fluid (CSF). [] These findings suggest its potential for treating central nervous system neoplasms.

Q7: What are the limitations of 4-acetylamino-N-(2'-aminophenyl)-benzamide administration?

A7: 4-acetylamino-N-(2'-aminophenyl)-benzamide suffers from poor aqueous solubility, necessitating oral administration. [] While this route is convenient, it can lead to variability in drug absorption.

Q8: What is the current status of 4-acetylamino-N-(2'-aminophenyl)-benzamide in clinical development?

A8: 4-acetylamino-N-(2'-aminophenyl)-benzamide has undergone preclinical toxicity studies in rats and dogs. [] Based on promising preclinical data, including its activity against various tumor models and its favorable pharmacokinetic profile, 4-acetylamino-N-(2'-aminophenyl)-benzamide has progressed to Phase I clinical trials. [] These trials aim to evaluate its safety, determine optimal dosing, and gather preliminary data on its efficacy in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B1681122.png)

![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)